molecular formula C14H8F3NO2 B6377103 3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile CAS No. 1261796-05-7

3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B6377103
CAS No.: 1261796-05-7
M. Wt: 279.21 g/mol
InChI Key: IYNFVPGKIJAOLJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is a chemical compound that features a biphenyl core substituted with a hydroxy group, a trifluoromethoxy group, and a carbonitrile group. The trifluoromethoxy group is particularly notable for its unique properties, which include high lipophilicity and metabolic stability . These characteristics make the compound of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The general steps include:

    Preparation of the boronic acid or ester: This is achieved by reacting the corresponding halide with a boron reagent.

    Coupling reaction: The boronic acid or ester is then coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base.

Industrial production methods may involve optimizing these reactions for scale, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile include other biphenyl derivatives with different substituents. For example:

    4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]: Lacks the carbonitrile group but shares similar properties.

    3-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile: Has a different substitution pattern but similar functional groups.

The uniqueness of 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and physical properties .

Properties

IUPAC Name

2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFVPGKIJAOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684959
Record name 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261796-05-7
Record name 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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